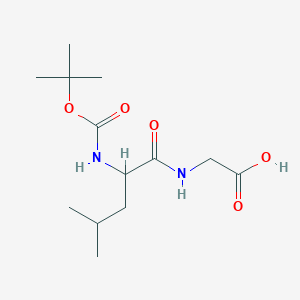

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

化学反応の分析

Types of Reactions

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Amide Formation: The compound can react with carboxylic acids or their derivatives to form amides, which are crucial in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or aluminum chloride can be used to remove the Boc group.

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in amide bond formation.

Major Products

The major products formed from these reactions include deprotected amines and amide-linked peptides, which are essential intermediates in the synthesis of more complex molecules .

科学的研究の応用

Medicinal Chemistry

1.1 Peptide Synthesis

Boc-β-alanine serves as a crucial building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of β-alanine into peptide sequences. This property is particularly useful in designing peptides with specific biological activities or therapeutic potentials.

1.2 Drug Development

The compound has been investigated for its potential use in developing therapeutics targeting various diseases, including cancer and metabolic disorders. The incorporation of Boc-β-alanine into drug candidates has shown promise in enhancing bioavailability and stability, which are critical factors in drug efficacy.

Biochemical Applications

2.1 Enzyme Inhibition Studies

Research indicates that Boc-β-alanine can be utilized in studies aimed at inhibiting specific enzymes involved in metabolic pathways. For instance, it has been explored as a substrate or inhibitor for enzymes such as aminoacyl-tRNA synthetases, which are vital for protein synthesis. Understanding these interactions can lead to the development of novel inhibitors with therapeutic applications.

2.2 Immunology Research

Boc-β-alanine derivatives have been studied for their roles in modulating immune responses. By altering the structure of peptides incorporating this compound, researchers can investigate how these modifications affect T-cell activation and cytokine production, providing insights into immune regulation mechanisms.

Structural Biology

3.1 Protein Engineering

In structural biology, Boc-β-alanine is employed to enhance the stability and solubility of proteins during crystallization studies. By incorporating this amino acid into protein constructs, researchers can improve the likelihood of obtaining high-quality crystals necessary for X-ray crystallography.

3.2 NMR Spectroscopy

The compound's unique chemical properties make it suitable for use in nuclear magnetic resonance (NMR) spectroscopy studies aimed at elucidating protein structures and dynamics. The presence of the Boc group can influence the chemical environment of nearby nuclei, providing valuable information about molecular interactions.

作用機序

The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions . This mechanism is crucial in peptide synthesis, where the selective protection and deprotection of functional groups are necessary for the stepwise assembly of the peptide chain .

類似化合物との比較

Similar Compounds

- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid

- 2-{(Tert-butoxy)carbonylamino}acetic acid

- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

Uniqueness

What sets (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid apart from similar compounds is its specific structure, which includes a Boc-protected amine and an acetic acid moiety. This unique combination allows for versatile applications in peptide synthesis and other organic transformations, making it a valuable tool in both research and industrial settings .

生物活性

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in biochemical research due to its potential applications in drug development and synthetic chemistry. This compound, with a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol, is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity.

The mechanism of action for this compound primarily revolves around its role as a protecting group in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, allowing for selective reactions to occur without interference from amines. This selectivity is vital in the synthesis of complex peptides and proteins, which are essential for various biological functions.

Target Interactions

The compound is known to interact with various biological targets through its amine and carboxylic acid groups. These interactions are crucial for the compound's incorporation into larger biomolecules or as intermediates in synthetic pathways.

Pharmacokinetics

Research indicates that Boc derivatives are generally well-absorbed and distributed throughout biological systems. Upon administration, the Boc group is typically removed by enzymatic or chemical means, leading to the release of the active amine. The metabolic pathway often involves:

- Absorption : Rapid absorption into the bloodstream.

- Distribution : Wide distribution due to lipophilicity.

- Metabolism : Hydrolysis of the Boc group by esterases or amidases.

- Excretion : Renal excretion of the resultant amino acids or their derivatives.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Potential use as an antimicrobial agent due to its structural similarity to known antibiotics. |

| Antiviral | Investigated for properties that may inhibit viral replication through modulation of protein synthesis pathways. |

| Anticancer | Potential role in cancer therapy by serving as a precursor for compounds that inhibit tumor growth. |

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that Boc-protected amino acids exhibit antimicrobial activity against various strains of bacteria, suggesting that this compound could be effective against resistant strains when used in peptide formulations .

- Peptide Synthesis : Research highlighted the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, where this compound was successfully utilized to create peptides with enhanced stability and bioactivity .

- Pharmacological Applications : In a pharmacological context, derivatives of this compound have been synthesized and tested for their ability to modulate enzyme activity, particularly proteases involved in disease processes such as cancer and bacterial infections .

特性

IUPAC Name |

2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXDUMDULDHIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。